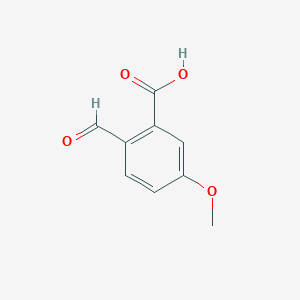

2-Formyl-5-methoxybenzoic acid

Description

The exact mass of the compound 2-formyl-5-methoxy-benzoic Acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-formyl-5-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O4/c1-13-7-3-2-6(5-10)8(4-7)9(11)12/h2-5H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMWSIQGMRIVDCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40428345 | |

| Record name | 2-formyl-5-methoxy-benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40428345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4785-56-2 | |

| Record name | 2-formyl-5-methoxy-benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40428345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-formyl-5-methoxybenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Formyl-5-methoxybenzoic acid chemical properties

An In-depth Technical Guide on the Chemical Properties of Formyl-Methoxybenzoic Acid Isomers

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of formyl-methoxybenzoic acid, with a primary focus on the well-documented isomer 5-Formyl-2-methoxybenzoic acid . This compound, along with its isomer 2-Formyl-5-methoxybenzoic acid, serves as a versatile building block in organic synthesis and medicinal chemistry. The presence of three distinct functional groups—a carboxylic acid, a formyl group, and a methoxy group—on the aromatic ring creates a versatile chemical scaffold for the development of novel molecules.[1]

Chemical and Physical Properties

The fundamental properties of 5-Formyl-2-methoxybenzoic acid are summarized below. These characteristics are essential for its application in synthetic chemistry, influencing reaction conditions, solvent selection, and purification methods.

| Property | Value | Source |

| IUPAC Name | 5-Formyl-2-methoxybenzoic acid | [2] |

| CAS Number | 84923-70-6 | [2][3] |

| Molecular Formula | C₉H₈O₄ | [2][3] |

| Molecular Weight | 180.16 g/mol | [1][2] |

| Appearance | White to off-white solid (inferred from methyl ester) | [4] |

| Solubility | Slightly soluble in water (2 g/L at 25 °C) | [3] |

| pKa | 3.74 ± 0.10 (Predicted) | [3] |

| Storage | Inert atmosphere, Room Temperature or 2-8°C | [3][4] |

Note: The isomer this compound has a CAS Number of 4785-56-2.[1]

Spectroscopic Data for Structural Elucidation

Spectroscopic analysis is critical for confirming the structure and purity of 5-Formyl-2-methoxybenzoic acid.

¹H NMR Spectroscopy: Proton NMR provides a detailed map of the hydrogen atoms in the molecule. The spectrum is expected to show distinct signals for each proton type.[1] Based on data for the closely related methyl ester, the anticipated chemical shifts (δ) in a solvent like CDCl₃ would be:

-

Carboxylic Acid Proton (-COOH): A broad singlet appearing far downfield, typically >10 ppm.[1]

-

Aldehyde Proton (-CHO): A sharp singlet around 9.9 ppm.[4]

-

Aromatic Protons (-C₆H₃-): Three signals in the aromatic region (approx. 7.1-8.4 ppm), exhibiting splitting patterns (doublets, doublet of doublets) based on their coupling with neighboring protons.[4]

-

Methoxy Protons (-OCH₃): A sharp singlet around 4.0 ppm.[4]

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups. The expected characteristic absorption bands include:

-

O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): A strong, sharp peak around 1700-1725 cm⁻¹.

-

C=O Stretch (Aldehyde): A strong, sharp peak around 1680-1700 cm⁻¹.

-

C-O Stretch (Methoxy/Acid): Peaks in the 1200-1300 cm⁻¹ region.

-

Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹.

Chemical Reactivity and Synthetic Applications

The utility of 5-Formyl-2-methoxybenzoic acid stems from the distinct reactivity of its functional groups.[1] It is a key intermediate in the preparation of more complex molecules, including peroxisome proliferator-activated receptor (PPAR) activators and PTP1B inhibitors.[4]

Reactions of the Formyl Group:

-

Oxidation: The aldehyde can be easily oxidized to a second carboxylic acid group, yielding 5-methoxyisophthalic acid.[1]

-

Reduction: The formyl group can be selectively reduced to a primary alcohol (-CH₂OH) using mild reducing agents like sodium borohydride (NaBH₄), which typically does not affect the carboxylic acid group.[1]

-

Nucleophilic Addition: As an electrophile, the aldehyde is susceptible to attack by various nucleophiles (e.g., Grignard reagents, organolithiums, cyanides) to form new carbon-carbon bonds.[1]

Reactions of the Carboxylic Acid Group:

-

Esterification: The carboxylic acid can be converted to an ester (e.g., a methyl ester) through reaction with an alcohol under acidic conditions (Fischer esterification) or by using an alkylating agent with a base.[4]

Reactions of the Aromatic Ring:

-

The electron-donating methoxy group and the electron-withdrawing formyl and carboxyl groups influence the regioselectivity of electrophilic aromatic substitution reactions.

Below is a diagram illustrating the core reactivity of the molecule.

Caption: Key reactions of 5-Formyl-2-methoxybenzoic acid.

Established Synthetic Routes

The synthesis of formyl-methoxybenzoic acids can be achieved through various methods, often involving the formylation of a benzoic acid precursor or multi-step pathways starting from simpler materials.[1] A patented method for producing the valuable methyl ester intermediate starts from salicylic acid.

The workflow for this synthesis is outlined below.

Caption: Synthetic pathway to 5-formyl-2-methoxybenzoate.[5]

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are representative protocols for synthesis and analysis.

Synthesis of Methyl 5-formyl-2-methoxybenzoate[4]

This protocol describes the methylation of 5-formyl-2-hydroxybenzoic acid.

-

Reactant Preparation: In a suitable reaction vessel, mix 5-formyl-2-hydroxybenzoic acid (2.0 g, 12.0 mmol), iodomethane (1.5 mL, 25 mmol), and potassium carbonate (3.06 g, 22.2 mmol).

-

Solvent Addition: Add dimethylformamide (DMF, 15 mL) to the mixture.

-

Reaction: Stir the reaction mixture vigorously at room temperature for 16 hours.

-

Workup:

-

After the reaction is complete, remove the DMF by distillation under reduced pressure.

-

Dissolve the crude product in ethyl acetate.

-

Wash the organic layer sequentially with water (2x) and saturated brine (2x).

-

Dry the organic phase over anhydrous sodium sulfate.

-

-

Purification: Filter the solution and concentrate the filtrate under reduced pressure. Purify the resulting residue by column chromatography to yield the final product.

General Protocol for ¹H NMR Sample Preparation[6]

-

Sample Weighing: Accurately weigh 5-10 mg of the solid 5-Formyl-2-methoxybenzoic acid sample.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial. DMSO-d₆ is often preferred for carboxylic acids to ensure dissolution and observation of the acidic proton.

-

Transfer: Using a pipette, transfer the solution to a clean, dry NMR tube.

-

Analysis: Cap the NMR tube and insert it into the NMR spectrometer to acquire the spectrum.

Safety and Handling

5-Formyl-2-methoxybenzoic acid is considered hazardous and requires careful handling in a laboratory setting. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

| Hazard Category | GHS Information | Source |

| Signal Word | Warning | [2][6] |

| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [2][6] |

| Precautionary Statements | P261: Avoid breathing dust.P264: Wash skin thoroughly after handling.P280: Wear protective gloves/eye protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [6] |

| First Aid | Inhalation: Move person to fresh air.Skin Contact: Wash with plenty of soap and water.Eye Contact: Rinse cautiously with water for several minutes.Ingestion: Clean mouth with water and get medical attention. | [7] |

| Storage | Store in a well-ventilated, cool, dry place. Keep container tightly closed. | [6] |

References

- 1. This compound | 4785-56-2 | Benchchem [benchchem.com]

- 2. 5-Formyl-2-methoxybenzoic acid | C9H8O4 | CID 3926683 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [guidechem.com]

- 4. Methyl 5-formyl-2-methoxybenzoate | 78515-16-9 [chemicalbook.com]

- 5. CN109096107B - Preparation method of 5-formyl-2-methoxy methyl benzoate - Google Patents [patents.google.com]

- 6. aksci.com [aksci.com]

- 7. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Structure Elucidation of 2-Formyl-5-methoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, synthesis, and spectroscopic characterization of 2-Formyl-5-methoxybenzoic acid (IUPAC name: 5-Formyl-2-methoxybenzoic acid). This compound is a valuable building block in organic synthesis, particularly in the development of pharmaceutical agents and other complex molecules.

Chemical Structure and Properties

This compound is a trifunctional aromatic compound containing a carboxylic acid, an aldehyde (formyl group), and a methoxy group attached to a benzene ring. These functional groups provide a versatile scaffold for a variety of chemical transformations.

Chemical Structure:

Caption: Chemical structure of this compound.

Table 1: Chemical Identifiers and Physical Properties

| Property | Value | Reference(s) |

| IUPAC Name | 5-Formyl-2-methoxybenzoic acid | [1] |

| Synonym | This compound | [2] |

| CAS Number | 4785-56-2, 84923-70-6 | [1][2] |

| Molecular Formula | C₉H₈O₄ | [1] |

| Molecular Weight | 180.16 g/mol | [1][2] |

| Appearance | Solid | [3] |

Experimental Protocols

The synthesis of this compound is typically achieved through a two-step process involving the formylation of a suitable precursor followed by hydrolysis.

Experimental Workflow:

Caption: General experimental workflow for the synthesis and characterization of this compound.

Synthesis of Methyl 5-formyl-2-methoxybenzoate (Precursor)

A common method for introducing a formyl group onto the benzene ring is the Duff reaction.

Protocol:

-

Dissolve 16.6 g of methyl 2-methoxybenzoate in 100 ml of trifluoroacetic acid in a round-bottom flask.[4]

-

Cool the mixture in an ice bath and add 14.0 g of hexamethylenetetramine portion-wise, maintaining the low temperature.[4]

-

After the addition is complete, reflux the reaction mixture for 2 hours.[4]

-

Remove the trifluoroacetic acid by distillation under reduced pressure.[4]

-

Pour the residue into 120 ml of water and neutralize with sodium bicarbonate.[4]

-

Extract the aqueous mixture with ethyl acetate.[4]

-

Wash the combined organic extracts with water and brine, then dry over anhydrous magnesium sulfate.[4]

-

Remove the solvent under reduced pressure to yield the crude product.[4]

-

Purify the crude product by column chromatography on silica gel using a mixture of n-hexane and ethyl acetate as the eluent to obtain methyl 5-formyl-2-methoxybenzoate.[4]

Synthesis of this compound

The final step is the hydrolysis of the methyl ester to the carboxylic acid.

Protocol:

-

Dissolve the purified methyl 5-formyl-2-methoxybenzoate in a mixture of methanol and a 10% aqueous solution of sodium hydroxide.

-

Stir the mixture at room temperature or gently heat to reflux until the reaction is complete (monitoring by TLC).

-

After completion, cool the reaction mixture and remove the methanol under reduced pressure.

-

Acidify the remaining aqueous solution with a dilute solution of hydrochloric acid until a precipitate is formed.

-

Collect the solid precipitate by filtration.

-

Wash the solid with cold water to remove any inorganic impurities.

-

Dry the solid under vacuum to yield this compound.

-

The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.

Spectroscopic Data for Structure Elucidation

The structure of this compound is confirmed through various spectroscopic techniques. The following tables summarize the expected and reported spectral data.

Table 2: ¹H NMR Spectral Data (Predicted)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~11.0 - 13.0 | Singlet (broad) | 1H | -COOH |

| ~9.9 | Singlet | 1H | -CHO |

| ~8.2 | Doublet of doublets | 1H | Aromatic H |

| ~8.0 | Doublet | 1H | Aromatic H |

| ~7.2 | Doublet | 1H | Aromatic H |

| ~3.9 | Singlet | 3H | -OCH₃ |

Table 3: ¹³C NMR Spectral Data (Predicted)

| Chemical Shift (δ, ppm) | Assignment |

| ~191 | -CHO |

| ~166 | -COOH |

| ~162 | Aromatic C-OCH₃ |

| ~135 | Aromatic C |

| ~133 | Aromatic C |

| ~125 | Aromatic C-CHO |

| ~122 | Aromatic C-COOH |

| ~113 | Aromatic C |

| ~56 | -OCH₃ |

Table 4: IR and Mass Spectrometry Data

| Spectroscopic Technique | Key Peaks / Fragments | Interpretation |

| IR Spectroscopy (cm⁻¹) | ~3300-2500 (broad), ~1700-1680 (sharp), ~1680-1660 (sharp), ~1250 & ~1050 | O-H stretch (carboxylic acid), C=O stretch (carboxylic acid), C=O stretch (aldehyde), C-O stretch (ether) |

| Mass Spectrometry (m/z) | 180 (M+), 163, 151, 135, 107 | Molecular ion, [M-OH]⁺, [M-CHO]⁺, [M-COOH]⁺, [M-CO-OCH₃]⁺ |

Chemical Reactivity

The presence of three distinct functional groups dictates the chemical reactivity of this compound, making it a versatile synthetic intermediate.

Key Reactions:

Caption: Key chemical reactions of the formyl group in this compound.

-

Oxidation of the Formyl Group: The aldehyde can be readily oxidized to a carboxylic acid, forming 5-methoxyisophthalic acid. This transformation can be achieved using various oxidizing agents.[2]

-

Reduction of the Formyl Group: Selective reduction of the aldehyde to a primary alcohol can be accomplished using mild reducing agents like sodium borohydride (NaBH₄), yielding 2-(hydroxymethyl)-5-methoxybenzoic acid.[2] Stronger reducing agents would also reduce the carboxylic acid.

-

Reactions of the Carboxylic Acid: The carboxylic acid group can undergo typical reactions such as esterification and amide formation.

-

Electrophilic Aromatic Substitution: The electron-donating methoxy group and the electron-withdrawing formyl and carboxyl groups direct further substitution on the aromatic ring.

This technical guide provides foundational information for researchers working with this compound. For specific applications, further optimization of reaction conditions and detailed analytical characterization are recommended.

References

An In-depth Technical Guide on the Physicochemical Characteristics of 2-Formyl-5-methoxybenzoic Acid

Executive Summary

This document provides a comprehensive overview of the core physicochemical characteristics of 2-Formyl-5-methoxybenzoic acid (also known as 5-Formyl-2-methoxybenzoic acid). A valuable building block in organic synthesis, this compound's utility is defined by its three distinct functional groups: a carboxylic acid, a formyl (aldehyde), and a methoxy group.[1] This guide consolidates available data on its physical and chemical properties, details the experimental protocols for their determination, and presents logical workflows through visualization to aid in its application in research and development.

Core Physicochemical Properties

The key physicochemical data for this compound are summarized below. These properties are crucial for understanding the compound's behavior in various chemical and biological systems.

Identity and Structure

| Identifier | Value |

| IUPAC Name | 5-Formyl-2-methoxybenzoic acid |

| Synonyms | This compound, 2-Methoxy-5-formylbenzoic acid[2] |

| CAS Number | 84923-70-6[3][2] |

| Molecular Formula | C₉H₈O₄[2] |

| Molecular Weight | 180.16 g/mol [3][2] |

| Canonical SMILES | COC1=C(C=C(C=C1)C=O)C(=O)O[3] |

| InChIKey | TTZPGMWNBQKNKX-UHFFFAOYSA-N[3] |

Tabulated Physical and Chemical Data

| Property | Value | Notes |

| Appearance | White to off-white solid[2] | |

| Boiling Point | 371.1 ± 27.0 °C[2] | Predicted |

| Density | 1.309 ± 0.06 g/cm³[2] | Predicted (at 20°C) |

| pKa | 3.74 ± 0.10[2] | Predicted. Indicates a moderately strong organic acid. |

| Purity | ≥96%[4] | As commercially available. |

Spectral Data Summary

Spectroscopic analysis is essential for structural confirmation and purity assessment.

| Technique | Expected Observations |

| ¹H NMR | Expected distinct signals for the aldehyde proton (δ ~9.8–10.2 ppm), methoxy protons (δ ~3.8–4.0 ppm), aromatic protons, and a broad singlet for the carboxylic acid proton (>10 ppm).[1] |

| Mass Spectrometry | The molecular ion peak [M]⁺ is expected at m/z 180. Key fragmentation patterns would likely involve the loss of the hydroxyl group (-OH, m/z 163), the formyl group (-CHO, m/z 151), and the carboxyl group (-COOH, m/z 135). |

| Infrared (IR) | Characteristic absorption bands are expected for the O-H stretch of the carboxylic acid (~2500-3300 cm⁻¹, broad), C=O stretch of the carboxylic acid (~1700-1725 cm⁻¹), C=O stretch of the aldehyde (~1685-1710 cm⁻¹), and C-O stretches of the ether and carboxylic acid (~1200-1300 cm⁻¹). |

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties are outlined below.

Solubility Determination

This protocol determines the solubility class of the compound, which indicates the presence of acidic functional groups.

-

Water Solubility Test :

-

Add approximately 25 mg of this compound to a test tube containing 0.75 mL of deionized water.

-

Observe if the compound dissolves completely. Given its structure, it is expected to be sparingly soluble or insoluble in water.

-

Test the pH of the aqueous solution with litmus or pH paper. An acidic pH would be expected.[7]

-

-

Aqueous Base Solubility Tests :

-

To a test tube containing ~25 mg of the compound, add 0.75 mL of 5% sodium bicarbonate (NaHCO₃) solution in portions, shaking after each addition.[6][8] Effervescence (CO₂ evolution) and dissolution indicate a strong acid, such as a carboxylic acid.[9]

-

If insoluble in NaHCO₃, repeat the test in a separate tube using 1 mL of 5% sodium hydroxide (NaOH) solution.[5][8] Solubility in NaOH but not NaHCO₃ suggests a weak acid (like a phenol), whereas solubility in both indicates a stronger acid.[7] this compound is expected to be soluble in both.

-

-

Aqueous Acid Solubility Test :

pKa Determination via Potentiometric Titration

The acid dissociation constant (pKa) can be determined by monitoring the pH of a solution of the acid as a strong base is added.

-

Preparation : Prepare a standardized solution of ~0.1 M NaOH. Accurately weigh ~50-100 mg of this compound and dissolve it in a suitable solvent mixture (e.g., 50% ethanol/water) in a beaker.

-

Titration Setup : Place a calibrated pH electrode and a magnetic stir bar in the beaker. Position a burette containing the standardized NaOH solution above the beaker.

-

Measurement : Record the initial pH of the solution. Add the NaOH titrant in small, precise increments (e.g., 0.1-0.2 mL). After each addition, allow the pH to stabilize and record the pH and the total volume of titrant added.

-

Data Analysis : Plot the measured pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve. The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized). This point corresponds to the inflection point on the sigmoid curve.[10]

Spectroscopic Analysis Protocols

-

¹H NMR Spectroscopy :

-

Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.[11] The choice of solvent is critical; DMSO-d₆ is often suitable for carboxylic acids as it allows for the observation of the acidic proton.

-

Acquire the spectrum on a standard NMR spectrometer (e.g., 300 or 400 MHz).

-

Process the data (Fourier transform, phase correction, and baseline correction) to obtain the final spectrum for analysis.

-

-

Mass Spectrometry (Electron Ionization - EI) :

-

Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC-MS).

-

The sample is vaporized and bombarded with a high-energy electron beam, causing ionization and fragmentation.

-

The instrument separates the resulting ions based on their mass-to-charge ratio (m/z), generating the mass spectrum.

-

Analyze the spectrum to identify the molecular ion peak and characteristic fragment ions to confirm the structure.

-

Chemical Synthesis and Reactivity

The strategic placement of the functional groups on the benzene ring makes this compound a versatile intermediate.

Synthetic Pathway Overview

A common route to this compound involves multiple steps, often starting from more readily available precursors. One strategy is the formylation of a substituted benzoic acid derivative. An alternative involves the synthesis and subsequent hydrolysis of the corresponding methyl ester, methyl 5-formyl-2-methoxybenzoate.[1][12]

Reactivity of Functional Groups

-

Formyl Group : The aldehyde is highly reactive. It can be oxidized to a carboxylic acid, converting the molecule into 5-methoxyisophthalic acid.[1] It can also be selectively reduced to a primary alcohol (a hydroxymethyl group) using a mild reducing agent like sodium borohydride (NaBH₄), which typically does not affect the carboxylic acid.[1]

-

Carboxylic Acid Group : This group can undergo standard reactions such as esterification (reaction with an alcohol) or conversion to an amide (reaction with an amine).

-

Aromatic Ring : The electron-donating methoxy group and the electron-withdrawing formyl and carboxyl groups direct the regioselectivity of further electrophilic aromatic substitution reactions.

References

- 1. This compound | 4785-56-2 | Benchchem [benchchem.com]

- 2. 84923-70-6 CAS MSDS (5-Formyl-2-methoxybenzoic Acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. 5-Formyl-2-methoxybenzoic acid | C9H8O4 | CID 3926683 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. calpaclab.com [calpaclab.com]

- 5. chem.ws [chem.ws]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. scribd.com [scribd.com]

- 8. csub.edu [csub.edu]

- 9. www1.udel.edu [www1.udel.edu]

- 10. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. CN109096107B - Preparation method of 5-formyl-2-methoxy methyl benzoate - Google Patents [patents.google.com]

Spectral Analysis of 2-Formyl-5-methoxybenzoic Acid: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectral analysis of 2-Formyl-5-methoxybenzoic acid (CAS No: 4785-56-2), a key intermediate in organic synthesis. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed look at its structural characterization through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). While experimental spectra for this specific compound are not publicly available, this guide outlines the expected spectral data based on established principles and data from structurally related compounds.

Chemical Structure and Properties

-

IUPAC Name: this compound

-

Molecular Formula: C₉H₈O₄

-

Molecular Weight: 180.16 g/mol

-

Structure:

-

An aromatic ring substituted with a carboxylic acid group, a formyl group, and a methoxy group.

-

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound. These predictions are based on the analysis of its functional groups and comparison with similar molecules.

Table 1: Predicted ¹H NMR Spectral Data

| Proton Assignment | Predicted Chemical Shift (δ) [ppm] | Multiplicity |

| Carboxylic Acid (-COOH) | > 10.0 | Broad Singlet |

| Aldehyde (-CHO) | 9.5 - 10.5 | Singlet |

| Aromatic (Ar-H) | 7.0 - 8.5 | Multiplet |

| Methoxy (-OCH₃) | 3.8 - 4.0 | Singlet |

Table 2: Predicted ¹³C NMR Spectral Data

| Carbon Assignment | Predicted Chemical Shift (δ) [ppm] |

| Carboxylic Acid (-COOH) | 165 - 175 |

| Aldehyde (-CHO) | 190 - 200 |

| Aromatic (Ar-C) | 110 - 160 |

| Methoxy (-OCH₃) | 55 - 60 |

Table 3: Predicted IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H (Carboxylic Acid) | 2500 - 3300 | Broad |

| C=O (Carboxylic Acid) | 1680 - 1710 | Strong |

| C=O (Aldehyde) | 1670 - 1700 | Strong |

| C-O (Ether) | 1200 - 1300 & 1000 - 1100 | Strong |

| C-H (Aromatic) | 3000 - 3100 | Medium |

| C-H (Aldehyde) | 2700 - 2850 & 2800 - 2950 | Medium |

Table 4: Predicted Mass Spectrometry Fragmentation

| m/z Value | Possible Fragment Ion |

| 180 | [M]⁺ (Molecular Ion) |

| 163 | [M - OH]⁺ |

| 151 | [M - CHO]⁺ |

| 135 | [M - COOH]⁺ |

| 121 | [M - COOH - CH₂]⁺ |

| 105 | [C₇H₅O]⁺ |

| 77 | [C₆H₅]⁺ |

Experimental Protocols

Detailed methodologies for acquiring the spectral data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Procedure:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Tetramethylsilane (TMS) is added as an internal standard (0 ppm).

-

¹H NMR Acquisition: Acquire the proton NMR spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence.

-

Data Processing: Process the acquired Free Induction Decay (FID) using Fourier transformation. Phase and baseline correct the resulting spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared Spectrometer.

Procedure:

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

-

Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet should be recorded and subtracted.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, typically with an Electron Ionization (EI) source.

Procedure:

-

Sample Introduction: Introduce a small amount of the sample into the ion source of the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography.

-

Ionization: Bombard the sample with high-energy electrons (typically 70 eV) to generate a molecular ion and various fragment ions.

-

Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z).

-

Detection: Detect the abundance of each ion to generate the mass spectrum.

Logical Workflow for Spectral Analysis

The following diagram illustrates the logical workflow for the comprehensive spectral analysis of a chemical compound like this compound.

This comprehensive approach, combining NMR, IR, and MS, provides a robust methodology for the structural elucidation and confirmation of this compound, crucial for its application in research and development.

understanding the reactivity of 2-Formyl-5-methoxybenzoic acid functional groups

An In-depth Technical Guide to the Reactivity of 2-Formyl-5-methoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a multifunctional aromatic compound featuring a carboxylic acid, an aldehyde (formyl group), and a methoxy group. This unique arrangement of functional groups provides a versatile scaffold for synthetic chemistry, making it a valuable building block in the development of complex organic molecules, including active pharmaceutical ingredients (APIs). The interplay between the electron-donating methoxy group and the electron-withdrawing carboxyl and formyl groups dictates the molecule's reactivity, offering opportunities for selective chemical transformations. This guide provides a comprehensive analysis of the reactivity of each functional group, supported by experimental data and protocols.

Core Reactivity Analysis

The chemical behavior of this compound is governed by the distinct properties of its three functional groups and their electronic influence on the aromatic ring.

The Aldehyde (Formyl) Group

The formyl group is a highly reactive and synthetically versatile site.[1] Its electrophilic carbonyl carbon is susceptible to nucleophilic attack and the group can readily undergo both oxidation and reduction.[1]

-

Oxidation: The aldehyde can be easily oxidized to a carboxylic acid, transforming the molecule into 5-methoxyisophthalic acid. This is a common synthetic step employing various oxidizing agents.[1]

-

Reduction: Selective reduction of the aldehyde to a primary alcohol (yielding 2-(hydroxymethyl)-5-methoxybenzoic acid) can be achieved using mild hydride reagents.[1] Sodium borohydride (NaBH₄) is a common choice as it is typically not strong enough to reduce the carboxylic acid, ensuring chemoselectivity.[1] In contrast, stronger reducing agents like lithium aluminum hydride (LiAlH₄) would reduce both functional groups.[1]

-

Nucleophilic Addition: The electrophilic nature of the formyl carbon makes it a prime target for various nucleophilic addition reactions, which are fundamental for building molecular complexity.[1]

-

Grignard Reactions: Addition of Grignard reagents (R-MgX) results in the formation of secondary alcohols after an acidic workup.[1]

-

Wittig Reaction: This reaction converts the aldehyde into an alkene using a phosphonium ylide, providing excellent stereochemical control.[1]

-

Condensation Reactions: The formyl group can react with binucleophilic reagents like hydrazines or amidines to construct nitrogen-containing heterocycles, which are prevalent motifs in pharmaceuticals.[1] For instance, reactions with hydrazines can yield pyrazole structures.[1]

-

Table 1: Summary of Key Reactions of the Aldehyde Group

| Reaction Type | Reagent(s) | Product | Notes |

| Oxidation | Various Oxidizing Agents | 5-Methoxyisophthalic acid | Converts aldehyde to a second carboxylic acid.[1] |

| Selective Reduction | Sodium Borohydride (NaBH₄) | 2-(Hydroxymethyl)-5-methoxybenzoic acid | Chemoselectively reduces aldehyde without affecting the carboxylic acid.[1] |

| Grignard Reaction | R-MgX, then H₃O⁺ | 2-(CHR(OH))-5-methoxybenzoic acid | Forms a secondary alcohol.[1] |

| Wittig Reaction | Ph₃P=CHR' (Wittig Reagent) | 2-(CH=CHR')-5-methoxybenzoic acid | Forms a carbon-carbon double bond.[1] |

| Strecker Reaction | Secondary Amine, NaCN (in H₂O) | α-Dialkylaminonitrile derivative | A multicomponent reaction forming α-aminonitriles.[2] |

The Carboxylic Acid Group

The carboxylic acid group is acidic and can be converted into a variety of derivatives. Its reactivity is generally lower than the aldehyde, allowing for selective reactions on the formyl group.

-

Esterification: The carboxylic acid can be converted to an ester, such as a methyl or ethyl ester. This is often done to modify solubility or to protect the acid during subsequent reactions.[3] Direct Fischer-Speier esterification under acidic conditions (e.g., methanol with a catalytic amount of sulfuric acid) is a common method.[3] However, care must be taken to avoid side reactions with the aldehyde group.[3] For high-purity applications, a protection-deprotection strategy for the aldehyde may be preferable.[3]

-

Amide Formation: The carboxylic acid can be activated (e.g., by conversion to an acyl chloride with thionyl chloride) and then reacted with an amine to form an amide. However, the high reactivity of the acyl chloride can sometimes lead to complications with the formyl group.[4] Milder activating agents like carbonyldiimidazole (CDI) may offer a better route.[4][5]

Table 2: Summary of Key Reactions of the Carboxylic Acid Group

| Reaction Type | Reagent(s) | Product | Notes |

| Fischer Esterification | Alcohol (e.g., CH₃OH), H₂SO₄ (cat.) | Methyl 2-formyl-5-methoxybenzoate | A direct method, but requires controlled conditions to ensure chemoselectivity.[3] |

| Alkylation | Alkyl Halide (e.g., CH₃I), Base (e.g., K₂CO₃) | Methyl 2-formyl-5-methoxybenzoate | An alternative to acid-catalyzed esterification.[6] |

| Amide Formation | 1. SOCl₂ or CDI2. R₂NH | 2-Formyl-5-methoxy-N,N-dialkylbenzamide | Requires activation of the carboxylic acid. Milder reagents are often preferred.[4] |

The Aromatic Ring

The reactivity of the benzene ring towards electrophilic aromatic substitution (EAS) is governed by the competing electronic effects of the three substituents.[1][7]

-

Directing Effects:

The potent activating effect of the methoxy group generally dominates the deactivating effects of the other two groups.[1] Therefore, electrophilic substitution is most likely to occur at positions ortho to the methoxy group, which are C4 and C6.[1]

-

Position C4: ortho to -OCH₃, meta to -COOH, and ortho to -CHO.

-

Position C6: ortho to -OCH₃ and ortho to -COOH.

Both positions are activated, and the precise outcome of a substitution reaction would depend on the specific electrophile and reaction conditions.

Experimental Protocols and Workflows

Protocol 1: Selective Reduction of the Aldehyde Group

This protocol details the selective reduction of the formyl group to a primary alcohol using sodium borohydride.[1]

Materials:

-

This compound

-

Methanol (MeOH)

-

Sodium borohydride (NaBH₄)

-

Deionized water

-

Hydrochloric acid (1 M)

-

Ethyl acetate

-

Anhydrous sodium sulfate

Procedure:

-

Dissolution: Dissolve this compound in methanol in a round-bottom flask equipped with a magnetic stirrer.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Reagent Addition: Slowly add sodium borohydride portion-wise to the stirred solution. Monitor the reaction for gas evolution.

-

Reaction: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours. Monitor progress by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, cool the mixture in an ice bath and slowly add 1 M HCl to quench the excess NaBH₄ and neutralize the solution.

-

Work-up: Remove the methanol under reduced pressure. Add ethyl acetate and water to the residue and transfer to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, 2-(hydroxymethyl)-5-methoxybenzoic acid. Further purification can be achieved by recrystallization or column chromatography.

Caption: Workflow for the selective reduction of this compound.

Protocol 2: Fischer Esterification of the Carboxylic Acid

This protocol describes the direct esterification of the carboxylic acid group.[3] Success relies on careful control to minimize side reactions with the aldehyde.

Materials:

-

This compound

-

Methanol (anhydrous)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Saturated sodium bicarbonate solution

-

Ethyl acetate

-

Brine

Procedure:

-

Setup: To a flask containing a solution of this compound in a large excess of anhydrous methanol, add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) dropwise while stirring.

-

Reaction: Heat the mixture to a gentle reflux. Monitor the reaction progress by TLC until the starting material is consumed (typically 4-12 hours).

-

Work-up: Cool the reaction mixture to room temperature. Remove the excess methanol under reduced pressure.

-

Extraction: Dilute the residue with ethyl acetate and wash with water. Carefully wash with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a final wash with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate using a rotary evaporator to yield the crude methyl 2-formyl-5-methoxybenzoate. The product can be further purified by column chromatography if necessary.

Caption: Reactivity map of this compound functional groups.

Conclusion

This compound is a synthetically valuable intermediate due to the distinct and exploitable reactivity of its aldehyde, carboxylic acid, and aromatic ring systems. The presence of multiple functional groups necessitates a careful selection of reagents and conditions to achieve chemoselectivity. The aldehyde group offers a wide range of transformations from oxidation and reduction to carbon-carbon bond-forming reactions. The carboxylic acid provides a handle for derivatization into esters and amides. Finally, the aromatic ring, strongly activated by the methoxy group, allows for further functionalization via electrophilic substitution. A thorough understanding of these reactivity patterns is crucial for leveraging this molecule effectively in complex synthetic pathways within research and drug development.

References

- 1. This compound | 4785-56-2 | Benchchem [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Methyl 5-formyl-2-methoxybenzoate | 78515-16-9 [chemicalbook.com]

- 7. Electrophilic Aromatic Substitution — Making Molecules [makingmolecules.com]

An In-depth Technical Guide on the Solubility Profile of 2-Formyl-5-methoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available information regarding the solubility profile of 2-Formyl-5-methoxybenzoic acid. Due to the limited availability of specific quantitative data for this compound, this guide leverages data from structurally similar molecules to provide a qualitative assessment of its likely solubility characteristics. Furthermore, a detailed experimental protocol for determining solubility is provided, which can be readily adapted for this compound.

Introduction to this compound

This compound is a substituted aromatic carboxylic acid. Its structure, featuring a carboxylic acid group, a formyl group, and a methoxy group on a benzene ring, suggests it has potential as a versatile intermediate in organic synthesis, particularly in the development of more complex molecules and potential pharmaceutical candidates. The solubility of this compound is a critical physical property that influences its handling, formulation, and bioavailability.

Qualitative Solubility Profile

In general, the presence of the polar carboxylic acid and formyl groups, combined with the relatively nonpolar methoxy group and benzene ring, suggests a moderate solubility in polar organic solvents and limited solubility in water. The principle of "like dissolves like" is a key determinant of its solubility.

A summary of the expected qualitative solubility is presented in Table 1.

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Predicted Solubility | Rationale |

| Water | Sparingly Soluble | The polar carboxylic acid group can form hydrogen bonds with water, but the overall hydrophobicity of the aromatic ring and methoxy group limits solubility. For a related isomer, 5-Formyl-2-methoxybenzoic acid, a solubility of 2 g/L at 25°C has been reported. |

| Alcohols | Soluble | Solvents like methanol, ethanol, and isopropanol are polar and can engage in hydrogen bonding with the carboxylic acid and formyl groups, leading to good solubility. 4-Methoxybenzoic acid is highly soluble in alcohols. |

| Ethers & Esters | Soluble | Solvents such as diethyl ether and ethyl acetate can act as hydrogen bond acceptors for the carboxylic acid proton and have sufficient polarity to dissolve the molecule. 4-Methoxybenzoic acid is soluble in ether and ethyl acetate.[1][2] |

| Ketones | Soluble | Ketones like acetone are polar aprotic solvents that can effectively solvate the compound. 4-Methoxybenzoic acid exhibits good solubility in ketones.[1] |

| Hydrocarbons | Poorly Soluble | Nonpolar solvents like hexane and toluene are unlikely to effectively solvate the polar functional groups of the molecule, resulting in low solubility. The solubility of 4-methoxybenzoic acid is lower in non-polar solvents.[1] |

| Aqueous Base | Soluble | In alkaline solutions (e.g., 5% NaOH), the carboxylic acid will be deprotonated to form a carboxylate salt, which is significantly more polar and therefore more soluble in water.[3] |

| Aqueous Acid | Sparingly Soluble | In acidic solutions (e.g., 5% HCl), the carboxylic acid will remain protonated, and the solubility is expected to be similar to that in water.[3] |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound. This protocol is adapted from established methods for similar organic acids.[1][3][4]

Objective: To determine the equilibrium solubility of this compound in a given solvent at a specified temperature.

Materials:

-

This compound (high purity)

-

Selected solvents (analytical grade)

-

Thermostatic shaker or water bath

-

Calibrated thermometer

-

Analytical balance

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Vials with screw caps

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a gravimetric analysis setup (drying oven).

Procedure:

-

Preparation of Supersaturated Solution:

-

Add an excess amount of this compound to a known volume or mass of the selected solvent in a sealed vial. The excess solid should be clearly visible.

-

-

Equilibration:

-

Place the vial in a thermostatic shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient time (typically 24-48 hours) to ensure that equilibrium is reached. The concentration of the solute in the solution should become constant over time.

-

-

Phase Separation:

-

After equilibration, cease agitation and allow the suspension to settle for at least 2 hours at the constant experimental temperature to allow the undissolved solid to sediment.

-

-

Sampling:

-

Carefully withdraw a sample of the supernatant using a pre-warmed (to the experimental temperature) syringe.

-

Immediately filter the sample through a syringe filter into a pre-weighed vial to remove any undissolved solid particles.

-

-

Quantification:

-

Gravimetric Method:

-

Accurately weigh the vial containing the filtered saturated solution.

-

Evaporate the solvent in a drying oven at a temperature below the boiling point of the solvent and the melting point of the solute until a constant weight is achieved.

-

The final weight of the vial with the dried solute minus the initial weight of the empty vial gives the mass of the dissolved this compound.

-

The initial weight of the solution minus the final weight of the solute gives the mass of the solvent.

-

Calculate the solubility in terms of g/100g of solvent or other desired units.

-

-

HPLC Method:

-

Accurately dilute the filtered saturated solution with a known volume of the solvent to a concentration within the linear range of the HPLC calibration curve.

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Inject the standard solutions and the diluted sample solution into the HPLC system.

-

A typical method for a benzoic acid derivative would utilize a C18 column with a mobile phase of acetonitrile and water (with an acidic modifier like formic acid) and UV detection at an appropriate wavelength (e.g., 254 nm).

-

Determine the concentration of the diluted sample from the calibration curve and calculate the original concentration in the saturated solution, accounting for the dilution factor.

-

-

Experimental Workflow Diagram:

Signaling Pathways and Biological Activity

A thorough review of the available scientific literature did not yield any specific information on the involvement of this compound in any signaling pathways or its specific biological activities. While some substituted benzoic acids are known to have biological relevance, the role of this particular compound remains to be elucidated through future research.

Conclusion

The solubility profile of this compound is predicted to be characterized by good solubility in polar organic solvents and limited solubility in water, a common trait for small aromatic carboxylic acids. This guide provides a framework for understanding and experimentally determining its solubility. The lack of data on its biological activity and involvement in signaling pathways highlights an area for future investigation for researchers in drug discovery and development. The provided experimental protocol offers a robust method for generating the quantitative data necessary for such research endeavors.

References

An In-depth Technical Guide to the Safety, Handling, and MSDS of 2-Formyl-5-methoxybenzoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety, handling, and Material Safety Data Sheet (MSDS) information for 2-Formyl-5-methoxybenzoic acid. The information is intended to support researchers, scientists, and professionals in the drug development field in the safe and effective use of this compound.

Chemical Identification and Physical Properties

| Property | Value |

| IUPAC Name | This compound |

| Synonyms | 5-Methoxy-2-formylbenzoic acid |

| CAS Number | 4785-56-2 |

| Molecular Formula | C₉H₈O₄ |

| Molecular Weight | 180.16 g/mol |

| Appearance | Light brown solid |

| Odor | No information available |

Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

GHS Pictogram:

Signal Word: Warning

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements:

-

Prevention:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P264: Wash face, hands and any exposed skin thoroughly after handling.

-

P271: Use only outdoors or in a well-ventilated area.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

-

Response:

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

-

P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P312: Call a POISON CENTER or doctor if you feel unwell.

-

P362 + P364: Take off contaminated clothing and wash it before reuse.

-

-

Storage:

-

P403 + P233: Store in a well-ventilated place. Keep container tightly closed.

-

-

Disposal:

-

P501: Dispose of contents/container to an approved waste disposal plant.

-

Toxicological Information

Toxicological Data for Structurally Similar Compounds

| Compound | CAS Number | LD50 (Oral, Rat) | Skin Irritation | Eye Irritation | Respiratory Irritation |

| 2-Formylbenzoic acid | 119-67-5 | 7500 mg/kg | Causes skin irritation[1] | Causes eye irritation[1] | Irritating to respiratory system[1] |

| 4-Methoxybenzoic acid (p-Anisic acid) | 100-09-4 | Not available | Causes skin irritation | Causes eye irritation | May cause respiratory irritation |

Note: This data is for comparative purposes only and may not be fully representative of the toxicological profile of this compound.

First-Aid Measures

The following diagram illustrates the recommended first-aid procedures in case of exposure to this compound.

Handling and Storage

Proper handling and storage procedures are crucial to minimize the risk of exposure and ensure the stability of the compound.

Handling:

-

Use in a well-ventilated area, preferably in a chemical fume hood.

-

Avoid generation of dust.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Wash hands thoroughly after handling.

Storage:

-

Store in a tightly closed container in a dry and well-ventilated place.

-

Keep away from incompatible materials such as strong oxidizing agents.

The following diagram outlines a general workflow for the safe handling of a chemical powder like this compound.

Personal Protective Equipment (PPE)

| Protection Type | Recommendation |

| Eye/Face Protection | Wear safety glasses with side-shields or chemical goggles. |

| Skin Protection | Wear impervious gloves (e.g., nitrile rubber) and a lab coat. |

| Respiratory Protection | If dust is generated and ventilation is inadequate, use a NIOSH-approved respirator. |

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards: Emits toxic fumes under fire conditions.

-

Protective Equipment: Wear self-contained breathing apparatus and full protective gear.

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE. Avoid breathing dust.

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let product enter drains.

-

Methods for Cleaning Up: Sweep up and shovel into a suitable container for disposal. Avoid creating dust.

Experimental Protocols (General)

While specific experimental protocols for toxicological testing of this compound are not publicly available, the following are general methodologies for assessing skin and eye irritation as guided by the Organization for Economic Co-operation and Development (OECD).

In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test Method (OECD 439) This test method evaluates the potential of a chemical to cause skin irritation by assessing its cytotoxicity on a reconstructed human epidermis model. The endpoint is cell viability, typically measured by the MTT assay. A reduction in cell viability below a certain threshold indicates irritation potential.

Eye Irritation/Corrosion Test (based on OECD 405) Historically, this involved in vivo testing on animals (Draize test). However, in vitro and ex vivo methods are now preferred. These methods use isolated animal corneas or reconstructed human corneal epithelium models to assess opacity and permeability changes upon exposure to the test substance.

Disposal Considerations

Dispose of this chemical and its container in accordance with all applicable federal, state, and local regulations. It is recommended to use a licensed professional waste disposal service.

Disclaimer: This document is intended as a guide and is not a substitute for a formal Material Safety Data Sheet (MSDS). Users should always consult the most current MSDS provided by the supplier before handling this chemical. All personnel handling this chemical should be adequately trained in its safe use.

References

Biological Activity Screening of 2-Formyl-5-methoxybenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Formyl-5-methoxybenzoic acid is an organic compound characterized by the presence of carboxylic acid, aldehyde (formyl), and methoxy functional groups on a benzene ring.[1][2] The unique arrangement of these reactive moieties makes it a versatile scaffold and an attractive starting material for the synthesis of a diverse range of heterocyclic compounds and other complex organic molecules. While extensive data on the biological activities of this compound itself is not yet available in public literature, the well-documented bioactivities of structurally related benzoic acid and benzaldehyde derivatives suggest its potential as a promising candidate for biological screening.

This technical guide provides a framework for the systematic biological activity screening of this compound. It outlines potential therapeutic areas of interest based on the activities of analogous compounds, details relevant experimental protocols for preliminary screening, and presents a clear structure for data presentation and visualization of experimental workflows and potential signaling pathways.

Potential Biological Activities: An Extrapolative Overview

Based on the biological evaluation of structurally similar benzoic acid and benzaldehyde derivatives, the following activities are proposed as primary targets for the initial screening of this compound.

Antimicrobial Activity

Substituted benzaldehydes and benzoic acids have demonstrated notable antibacterial and antifungal properties.[3][4][5] The presence of both an aldehyde and a carboxylic acid group on the aromatic ring of this compound suggests its potential to exhibit antimicrobial effects. Screening against a panel of pathogenic bacteria and fungi is therefore a logical first step in elucidating its biological profile.

Anticancer Activity

Numerous benzoic acid derivatives have been investigated for their anticancer properties.[6][7][8] Studies on related methoxybenzoic acid derivatives have indicated their potential to inhibit cancer cell growth through various mechanisms, including the modulation of cell survival signaling pathways like Akt/NFκB.[9] Therefore, evaluating the cytotoxic effects of this compound against a panel of human cancer cell lines is a key recommendation.

Data Presentation: A Framework for Quantitative Analysis

To ensure a systematic evaluation and comparison of screening results, all quantitative data should be organized into clear and concise tables. The following tables are provided as templates for recording and presenting the potential biological activity data for this compound.

Table 1: Hypothetical Antimicrobial Activity of this compound (Minimum Inhibitory Concentration in µg/mL)

| Microorganism | Strain | Gram Stain | This compound (MIC in µg/mL) | Positive Control (MIC in µg/mL) |

| Staphylococcus aureus | ATCC 29213 | Positive | Data to be determined | Vancomycin |

| Escherichia coli | ATCC 25922 | Negative | Data to be determined | Gentamicin |

| Pseudomonas aeruginosa | ATCC 27853 | Negative | Data to be determined | Ciprofloxacin |

| Candida albicans | ATCC 90028 | N/A (Fungus) | Data to be determined | Fluconazole |

| Aspergillus niger | ATCC 16404 | N/A (Fungus) | Data to be determined | Amphotericin B |

Table 2: Hypothetical In Vitro Cytotoxicity of this compound (IC50 in µM)

| Cell Line | Cancer Type | This compound (IC50 in µM) | Positive Control (IC50 in µM) |

| MCF-7 | Breast Adenocarcinoma | Data to be determined | Doxorubicin |

| A549 | Lung Carcinoma | Data to be determined | Cisplatin |

| HeLa | Cervical Adenocarcinoma | Data to be determined | Paclitaxel |

| HepG2 | Hepatocellular Carcinoma | Data to be determined | Sorafenib |

| HCT-116 | Colorectal Carcinoma | Data to be determined | 5-Fluorouracil |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validity of screening results. The following are standard protocols for assessing antimicrobial and anticancer activities.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity

1. Materials:

- This compound

- Bacterial and fungal strains (as listed in Table 1)

- Mueller-Hinton Broth (MHB) for bacteria

- RPMI-1640 medium for fungi

- Sterile 96-well microtiter plates

- Positive control antibiotics/antifungals

- Dimethyl sulfoxide (DMSO)

- Resazurin sodium salt solution

2. Procedure:

- Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL).

- Perform serial two-fold dilutions of the stock solution in the appropriate broth/medium in a 96-well plate to achieve a range of concentrations (e.g., 512 µg/mL to 1 µg/mL).

- Prepare a standardized inoculum of each microorganism to a final concentration of approximately 5 x 10^5 CFU/mL for bacteria and 0.5-2.5 x 10^3 CFU/mL for fungi.

- Add the microbial inoculum to each well containing the test compound dilutions.

- Include a positive control (broth with microorganism and control antibiotic/antifungal), a negative control (broth with microorganism and DMSO), and a sterility control (broth only).

- Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

- Following incubation, add a viability indicator such as resazurin to each well and incubate for a further 2-4 hours.

- The MIC is determined as the lowest concentration of the compound that inhibits visible growth of the microorganism (indicated by no color change of the resazurin).

Protocol 2: In Vitro Cytotoxicity Assessment using the MTT Assay

1. Materials:

- This compound

- Human cancer cell lines (as listed in Table 2)

- Complete cell culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS)

- Sterile 96-well flat-bottom plates

- Positive control cytotoxic drugs

- Dimethyl sulfoxide (DMSO)

- 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

- MTT solvent (e.g., acidified isopropanol or DMSO)

2. Procedure:

- Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

- Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Prepare serial dilutions in complete culture medium to obtain the desired final concentrations.

- After 24 hours, replace the medium with fresh medium containing various concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control.

- Incubate the plates for 48 or 72 hours at 37°C in a 5% CO2 incubator.

- After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

- Carefully remove the medium and add 150 µL of MTT solvent to each well to dissolve the formazan crystals.

- Measure the absorbance at 570 nm using a microplate reader.

- Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).[10]

Mandatory Visualizations

Diagrams are essential for illustrating complex relationships and workflows. The following are Graphviz diagrams representing a hypothetical signaling pathway and the experimental workflows.

Caption: Hypothetical inhibition of the NF-κB signaling pathway.

Caption: Experimental workflows for biological activity screening.

References

- 1. This compound | 4785-56-2 | Benchchem [benchchem.com]

- 2. 5-Formyl-2-methoxybenzoic acid | C9H8O4 | CID 3926683 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Antibacterial activities of phenolic benzaldehydes and benzoic acids against Campylobacter jejuni, Escherichia coli, Listeria monocytogenes, and Salmonella enterica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [About the antimicrobial activity of substituted aromatic aldehydes (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and antimicrobial activity of novel 2-substituted benzimidazole, benzoxazole and benzothiazole derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 6. Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. US8198328B2 - Treatment of cancer using benzoic acid derivatives - Google Patents [patents.google.com]

- 8. Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 4-Hydroxy-3-Methoxybenzoic Acid Methyl Ester: A Curcumin Derivative Targets Akt/NFκB Cell Survival Signaling Pathway: Potential for Prostate Cancer Management - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

The Versatility of 2-Formyl-5-methoxybenzoic Acid: A Technical Guide for Medicinal Chemistry

An In-depth Exploration of a Promising Scaffold for Drug Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Formyl-5-methoxybenzoic acid, a seemingly simple aromatic molecule, presents a wealth of opportunities in the field of medicinal chemistry. Its unique trifunctional nature, possessing a carboxylic acid, a formyl group, and a methoxy group, renders it a highly versatile scaffold for the synthesis of a diverse array of bioactive compounds. This technical guide delves into the core potential of this compound, exploring its applications as a foundational building block for novel therapeutics. We will examine its role in the synthesis of potent anticancer agents and metabolic modulators, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and synthetic workflows.

Introduction: The Strategic Importance of a Multifunctional Scaffold

In the landscape of drug discovery, the identification and utilization of versatile chemical scaffolds are of paramount importance.[1][2] A scaffold is the core structure of a molecule to which various functional groups can be attached to create a library of related compounds. This compound stands out as a particularly valuable scaffold due to the distinct reactivity of its three functional groups. The carboxylic acid allows for the formation of amides and esters, the formyl group is a gateway to a multitude of transformations including reductive amination and the formation of heterocyclic rings, and the methoxy group influences the electronic properties and metabolic stability of the molecule.[3] This inherent chemical diversity allows for the systematic exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties. Benzoic acid and its derivatives have long been recognized for their broad range of biological activities, including antimicrobial, anti-inflammatory, and analgesic properties.[3] The strategic placement of the formyl and methoxy groups on the benzoic acid core of this compound provides a unique starting point for the development of targeted therapies.

Potential Therapeutic Applications

The true potential of this compound lies in its utility as a precursor for the synthesis of compounds with significant therapeutic promise. Two key areas where its derivatives have shown considerable activity are oncology and metabolic diseases.

Anticancer Activity

Derivatives of this compound, particularly flavones and other heterocyclic compounds, have demonstrated notable anticancer properties. Flavones, a class of flavonoids, are known to exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, and antitumor effects.[4] The synthesis of various flavone analogs allows for the fine-tuning of their cytotoxic activity against different cancer cell lines.

| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |

| Methoxyflavone Analog | MCF-7 (Breast Cancer) | 3.71 | [5] |

| 5-benzyl juglone | HCT-15 (Colorectal Cancer) | 12.27 | [6] |

| 4-(1H-1,2,4-triazol-1-yl) benzoic acid hybrid | MCF-7 (Breast Cancer) | 15.6 | [7] |

| 4-(1H-1,2,4-triazol-1-yl) benzoic acid hybrid | HCT-116 (Colon Cancer) | 18.7 | [7] |

| Xanthone Derivative (Compound 5) | WiDR (Colon Cancer) | 37.8 | [8] |

Table 1: Anticancer Activity of this compound Derivatives and Related Compounds

Metabolic Modulation: PPAR Agonism

Peroxisome proliferator-activated receptors (PPARs) are a group of nuclear receptor proteins that play a crucial role in the regulation of glucose and lipid metabolism.[9] Agonists of PPARs, particularly PPARγ, are used in the treatment of type 2 diabetes. This compound can serve as a starting material for the synthesis of novel PPAR activators. The esterified derivative, Methyl 5-formyl-2-methoxybenzoate, is a known intermediate in the synthesis of PPAR activators.[10] The structural features of the benzoic acid core can be modified to optimize binding to the PPAR ligand-binding domain.

The following table presents data on the activity of a known PPAR dual agonist for comparison.

| Compound | Receptor | EC50 (nM) | Reference |

| Muraglitazar (BMS-298585) | PPARα | 320 | [11] |

| Muraglitazar (BMS-298585) | PPARγ | 110 | [11] |

Table 2: In Vitro Activity of a PPARα/γ Dual Agonist

Experimental Protocols

The synthesis of bioactive derivatives from this compound is a key step in harnessing its therapeutic potential. Below are detailed protocols for the synthesis of flavones, a prominent class of its derivatives.

Synthesis of Flavones via the Baker-Venkataraman Rearrangement

This classic method involves the conversion of a 2-hydroxyacetophenone to a 1,3-diketone, which then undergoes cyclization to form the flavone ring. This compound would first need to be converted to the corresponding 2-hydroxyacetophenone derivative.

Step 1: Synthesis of o-Benzoyloxyacetophenone

-

In a 100-mL conical flask equipped with a calcium chloride drying tube, place 13.6 g (0.1 mole) of o-hydroxyacetophenone, 21.1 g (0.15 mole) of benzoyl chloride, and 20 mL of pyridine.[12]

-

Allow the exothermic reaction to proceed for approximately 15 minutes, or until no further heat is evolved.[12]

-

Pour the reaction mixture into a beaker containing 600 mL of 3% hydrochloric acid and 200 g of crushed ice with vigorous stirring.[12]

-

Collect the precipitated product by vacuum filtration, wash with 20 mL of methanol, followed by 20 mL of water.[12]

-

Air-dry the product. The crude product can be recrystallized from methanol.[12]

Step 2: Baker-Venkataraman Rearrangement to form o-Hydroxydibenzoylmethane

-

Prepare a solution of 20 g (0.083 mole) of o-benzoyloxyacetophenone in 75 mL of pyridine in a 300-mL beaker and warm to 50°C.[12]

-

Add 7 g of pulverized 85% potassium hydroxide to the solution and stir mechanically for 15 minutes, during which a yellow precipitate of the potassium salt of the diketone will form.[12]

-

Cool the mixture to room temperature and acidify with 100 mL of 10% acetic acid to precipitate the diketone.[12]

-

Collect the light-yellow precipitate by filtration and dry.[12]

Step 3: Cyclization to Flavone

-

In a 250-mL round-bottom flask, dissolve the crude o-hydroxydibenzoylmethane from Step 2 in glacial acetic acid.

-

Add a catalytic amount of concentrated sulfuric acid.

-

Heat the mixture under reflux for 1 hour.[12]

-

Pour the reaction mixture onto crushed ice with vigorous stirring to precipitate the flavone.[12]

-

Collect the crude flavone by filtration, wash with water until acid-free, and dry.[12]

-

The product can be recrystallized from ligroin.[12]

Signaling Pathways and Mechanisms of Action

While the direct molecular targets of this compound are not yet fully elucidated, the mechanisms of its derivatives provide valuable insights into its potential biological activities.

Flavone-Induced Apoptosis in Cancer Cells

Many flavone derivatives exert their anticancer effects by inducing apoptosis, or programmed cell death, in cancer cells. This can occur through various signaling pathways, often involving the activation of caspases, a family of proteases that execute the apoptotic process.

Figure 1: Simplified signaling pathway of flavone-induced apoptosis.

PPARγ Activation by Synthetic Ligands

Synthetic agonists derived from scaffolds like this compound can activate PPARγ, leading to the regulation of genes involved in glucose and lipid metabolism. The agonist binds to the ligand-binding domain (LBD) of PPARγ, causing a conformational change that allows for the recruitment of coactivator proteins and subsequent transcription of target genes.

Figure 2: Workflow from synthesis to PPARγ activation.

Conclusion and Future Directions

This compound is a highly promising and versatile scaffold in medicinal chemistry. Its trifunctional nature provides a rich platform for the synthesis of diverse and complex molecules with significant therapeutic potential, particularly in the areas of oncology and metabolic diseases. The ability to readily generate libraries of derivatives allows for systematic SAR studies and the optimization of lead compounds.

Future research should focus on several key areas:

-

Synthesis and Screening of Novel Derivatives: The synthesis and biological evaluation of a broader range of heterocyclic compounds derived from this compound are warranted.

-

Elucidation of Mechanisms of Action: Further studies are needed to identify the specific molecular targets and signaling pathways modulated by these derivatives.

-

Quantitative Structure-Activity Relationship (QSAR) Studies: The development of QSAR models can aid in the rational design of more potent and selective analogs.

-

In Vivo Efficacy Studies: Promising lead compounds should be advanced to in vivo animal models to evaluate their efficacy and safety profiles.

References

- 1. Development of Heterocyclic PPAR Ligands for Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quantitative structure–activity relationship study of amide derivatives as xanthine oxidase inhibitors using machine learning - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | 4785-56-2 | Benchchem [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. biomedres.us [biomedres.us]

- 6. Anti-Cancer Activity of Synthesized 5-Benzyl juglone on Selected Human Cancer Cell Lines - Wang - Anti-Cancer Agents in Medicinal Chemistry [rjpbr.com]

- 7. preprints.org [preprints.org]

- 8. Biological activity, quantitative structure–activity relationship analysis, and molecular docking of xanthone derivatives as anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. mentis.uta.edu [mentis.uta.edu]

- 11. Design and synthesis of N-[(4-methoxyphenoxy)carbonyl]-N-[[4-[2-(5- methyl-2-phenyl-4-oxazolyl)ethoxy]phenyl]methyl]glycine [Muraglitazar/BMS-298585], a novel peroxisome proliferator-activated receptor alpha/gamma dual agonist with efficacious glucose and lipid-lowering activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Organic Syntheses Procedure [orgsyn.org]

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Formyl-5-methoxybenzoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Formyl-5-methoxybenzoic acid is a valuable building block in organic synthesis, particularly in the preparation of pharmaceutical compounds and other complex organic molecules. Its bifunctional nature, possessing both a carboxylic acid and an aldehyde group, allows for a variety of subsequent chemical transformations. This document provides detailed application notes and protocols for the synthesis of this compound from 5-methoxybenzoic acid, focusing on established formylation reactions.